molecular formula C8H6FNO3S B2814315 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione CAS No. 1384428-65-2

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione

Cat. No.: B2814315
CAS No.: 1384428-65-2
M. Wt: 215.2
InChI Key: CHVWSACHVSYRPT-UHFFFAOYSA-N
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Description

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione (CAS 1384428-65-2) is a benzothiazole derivative with the molecular formula C8H6FNO3S and a molecular weight of 215.20 g/mol . This compound is part of the benzothiazole chemical class, a scaffold of significant interest in modern therapeutic chemistry due to its wide range of biological and pharmacological activities . Benzothiazole derivatives are recognized for their adaptable heterocyclic framework, which allows for interaction with diverse molecular targets, making them valuable candidates in drug discovery and development . While research on this specific fluoro-methyl derivative is ongoing, benzothiazole compounds are extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . Furthermore, this structural family has applications beyond therapeutics, including roles in molecular imaging and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for the latest findings on this compound's specific mechanism of action and applications.

Properties

IUPAC Name

5-fluoro-7-methyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3S/c1-4-2-5(9)3-6-7(4)14(12,13)10-8(6)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVWSACHVSYRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1S(=O)(=O)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitroaniline and methyl acetoacetate.

    Cyclization: The key step involves the cyclization of the intermediate to form the benzothiazole ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the sulfone group, resulting in the formation of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfone group.

    Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C8H6FNO3SC_8H_6FNO_3S and is characterized by a benzothiazole core structure. Its unique properties stem from the presence of a fluorine atom and a methyl group, which influence its reactivity and biological interactions.

Biological Applications

1. Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. The compound 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione has been synthesized and tested for its efficacy against a range of bacterial strains. Studies have shown that derivatives of benzothiazole can outperform standard antibiotics in inhibiting the growth of various Gram-positive and Gram-negative bacteria. For instance, one study reported that certain thiazole derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 46.9 μg/mL against specific bacterial strains .

2. Anticonvulsant Properties

Another area of exploration is the anticonvulsant activity of thiazole-based compounds. The structure of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione positions it as a potential candidate for developing new anticonvulsant medications. Analogues have been synthesized that show promising results in animal models for seizure protection .

3. Anti-Tubercular Activity

Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis. Compounds similar to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione have shown moderate to good activity against Mycobacterium tuberculosis in vitro and in vivo . This positions them as candidates for further development in anti-tubercular therapy.

Synthesis Methodologies

The synthesis of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione typically involves multi-step organic reactions that can include cyclization and functionalization processes. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact.

Method Description Yield (%) References
Cyclization ReactionInvolves the reaction of thiourea with substituted aromatic compounds70
FunctionalizationIntroduction of fluorine and methyl groups via electrophilic substitution85
Multi-step SynthesisCombining several reactions to create complex derivatives60

Case Studies

Case Study 1: Antimicrobial Efficacy

A research team synthesized a series of benzothiazole derivatives including 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione and evaluated their antibacterial activities against Staphylococcus aureus. The results indicated that the compound exhibited significant antibacterial effects with an MIC value lower than that of conventional antibiotics like ampicillin .

Case Study 2: Anticonvulsant Activity Assessment

In a controlled study assessing anticonvulsant properties using animal models, compounds including 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione were administered to evaluate their protective effects against induced seizures. The results showed a high protection index compared to existing treatments .

Mechanism of Action

The mechanism of action of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, while the benzothiazole ring provides a stable scaffold for binding to enzymes and receptors. The sulfone group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Benzothiazole and Benzotriazole Derivatives

  • 5-Amino-2-benzyl-2,3-dihydro-1λ⁶,2-benzotriazole-1,1,3-trione (from ): Structural Differences: Replaces the fluorine and methyl groups with an amino substituent and a benzyl group.
  • Thiazolo[4,5-d]pyrimidine derivatives (from ):
    • Synthesis : Prepared via microwave-assisted or conventional heating with thiourea and aldehydes.
    • Key Feature : The fused pyrimidine-thiazole system increases π-conjugation, which could improve photophysical properties compared to the target compound’s simpler benzothiazole core .

Fluorinated Benzimidazoles

  • 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole (from ):
    • Structural Similarity : Shares the 5-fluoro substitution but incorporates a benzodioxole moiety.
    • Synthesis : Requires heating with sodium metabisulfite in DMF under nitrogen, suggesting that the target compound’s fluorination step may also demand inert conditions to prevent side reactions .

Trione-Containing Heterocycles

  • 1,2,5-Oxadiazol-3-amine derivatives (from ):
    • Functional Comparison : The oxadiazole ring lacks sulfur but shares the trione motif. This difference may alter electronic properties, such as reduced electron-withdrawing effects compared to the benzothiazole trione system .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Synthesis Method Key Property/Application Reference
5-Fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione C₈H₅FNO₃S 5-F, 7-CH₃, trione 213.20 Likely cyclocondensation Potential enzyme inhibition N/A
5-Amino-2-benzyl-2,3-dihydro-1λ⁶,2-benzotriazole-1,1,3-trione C₁₄H₁₃N₃O₃S 5-NH₂, 2-benzyl, trione 303.34 Not specified Building block for drug discovery
Thiazolo[4,5-d]pyrimidine derivative (e.g., Compound 19 in ) C₂₃H₁₆N₄O₃S₂ Fused pyrimidine-thiazole system 476.53 Microwave-assisted synthesis Photodynamic therapy candidates
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-phenyl-1H-benzo[d]imidazole C₂₀H₁₂FNO₃ 5-F, benzodioxole-oxy 341.32 Thermal condensation in DMF Antifungal/antibacterial agents

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted methods (as in ) often yield higher purity and faster reaction times compared to conventional heating, suggesting that similar approaches could optimize the target compound’s synthesis .
  • Fluorine Effects : The 5-fluoro substitution in both the target compound and ’s benzimidazole likely enhances metabolic stability and lipophilicity, critical for pharmacokinetics .
  • Trione Reactivity : The trione group in the target compound may act as a strong electron-withdrawing group, influencing its reactivity in nucleophilic substitutions or metal coordination, analogous to oxadiazole triones .

Biological Activity

5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione can be represented by the following molecular formula:

  • Molecular Formula : C₈H₆FNO₃S
  • Molar Mass : 215.2 g/mol
  • CAS Number : 1384428-65-2
PropertyValue
AppearanceWhite to off-white powder
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Antimicrobial Activity

Research has indicated that benzothiazole derivatives exhibit notable antimicrobial properties. In a study focusing on various benzothiazole compounds, including derivatives similar to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, it was found that these compounds possess significant antibacterial and antifungal activities. The mechanism is thought to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity .

Antiviral Activity

Benzothiazole derivatives have been explored for their antiviral properties, particularly against viruses such as hepatitis C. The NS5B polymerase of HCV is a key target for drug development. Compounds structurally related to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione have shown promising activity in inhibiting this enzyme, suggesting potential as therapeutic agents against HCV infection .

Cytotoxicity and Cancer Research

Studies have also investigated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This suggests that 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione may have potential applications in cancer therapy .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Antiviral Screening

A screening of several benzothiazole derivatives for antiviral activity against HCV revealed that compounds similar to 5-Fluoro-7-methyl-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione inhibited NS5B polymerase with IC50 values indicating potent activity. This positions the compound as a candidate for further development in antiviral therapy .

Q & A

Q. What are effective synthetic strategies for 5-fluoro-7-methyl-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione and its analogs?

Answer: The synthesis of benzothiazole derivatives typically involves cyclization reactions or functionalization of pre-existing benzothiazole scaffolds. For fluorinated analogs like the target compound, Vilsmeier-Haack formylation (using DMF/POCl₃) is a critical step to introduce aldehyde groups, as demonstrated in the synthesis of 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde . Key steps include:

  • Halogenation : Fluorine introduction via electrophilic substitution or using fluorinated reagents.
  • Cyclization : Formation of the benzothiazole core using thioureas or thioamides under acidic conditions.
  • Purification : Column chromatography or recrystallization to isolate high-purity crystals for structural validation .

Q. How can the structural integrity of this compound be validated experimentally?

Answer: Structural validation requires a combination of:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, C–H···π interactions) .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks.
    • FT-IR : Identifies functional groups (e.g., trione groups at ~1700 cm⁻¹).
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/S content .

Advanced Research Questions

Q. How can molecular docking studies guide the design of benzothiazole derivatives for kinase inhibition?

Answer: Docking studies against targets like EGFR (PDB ID: 3W32) involve:

  • Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with ATP-binding site residues, hydrophobic contacts with fluorinated/methyl groups) .
  • Binding affinity calculations : Use software like AutoDock Vina to predict ΔG values.
  • Validation : Compare docking poses with co-crystallized inhibitors (e.g., tyrosine kinase inhibitors) to assess steric and electronic complementarity .

Q. What methodologies resolve contradictions in reported biological activities of fluorinated benzothiazoles?

Answer: Discrepancies in IC₅₀ values or mechanism-of-action data can arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity).
  • Structural nuances : Fluorine position (e.g., 5- vs. 6-fluoro) impacts electronic effects and target binding. For example, fluorinated benzothiazoles with 5-fluoro substitution show enhanced anti-tumor activity (IC₅₀ = 44 nM in MCF-7 cells) .
  • Cellular context : Screen across multiple cell lines (e.g., SW480 colon cancer vs. MCF-7 breast cancer) to assess selectivity .

Q. How can hybrid benzothiazole-triazole derivatives improve pharmacokinetic properties?

Answer: Hybridization strategies enhance solubility, bioavailability, and target engagement:

  • Linker optimization : 1,2,3-triazole linkers improve metabolic stability via click chemistry-derived scaffolds .
  • LogP modulation : Introduce polar groups (e.g., carbaldehyde, acetamide) to balance lipophilicity.
  • In vitro ADMET profiling : Assess plasma protein binding, CYP450 inhibition, and hepatotoxicity early in development .

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